molecular formula C24H21N3O2 B12455558 2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12455558
M. Wt: 383.4 g/mol
InChI Key: ROMFXAWGKGGYNF-UHFFFAOYSA-N
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Description

2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyranopyridines This compound is characterized by its unique structure, which includes a pyrano[3,2-c]pyridine core, substituted with various functional groups such as amino, benzyl, methyl, and carbonitrile

Preparation Methods

The synthesis of 2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde, malononitrile, and 4-methylacetophenone.

    Knoevenagel Condensation: The benzaldehyde and malononitrile undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine to form the corresponding benzylidene malononitrile.

    Michael Addition: The benzylidene malononitrile then reacts with 4-methylacetophenone in the presence of a base to form the intermediate product.

    Cyclization: The intermediate undergoes cyclization in the presence of ammonium acetate to form the pyrano[3,2-c]pyridine core.

    Final Functionalization:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include bases (e.g., piperidine, sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).

Scientific Research Applications

2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a lead molecule in the development of new drugs due to its biological activity.

    Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological studies to understand its interaction with various biomolecules and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, making it valuable in organic synthesis research.

Mechanism of Action

The mechanism of action of 2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile can be compared with similar compounds such as:

These compounds share a similar pyrano[3,2-c]pyridine core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H21N3O2/c1-15-8-10-18(11-9-15)21-19(13-25)23(26)29-20-12-16(2)27(24(28)22(20)21)14-17-6-4-3-5-7-17/h3-12,21H,14,26H2,1-2H3

InChI Key

ROMFXAWGKGGYNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4=CC=CC=C4)N)C#N

Origin of Product

United States

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